8-Methylimidazo[1,2-A]pyridin-2-amine
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Overview
Description
“8-Methylimidazo[1,2-A]pyridin-2-amine” is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .
Molecular Structure Analysis
The molecular structure of “8-Methylimidazo[1,2-A]pyridin-2-amine” is characterized by a fused bicyclic 5,6 heterocycle . The compound can theoretically exist in the form of 2-amino-1-propargylpyridinium bromide A1 or 1-propargyl-2-pyridin-2 (1 H)-iminium bromide B1 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, can undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and hydroamination reactions .
Scientific Research Applications
Synthesis and Biological Activities :
- A study by Vilchis-Reyes et al. (2010) focused on synthesizing derivatives of 2-methylimidazo[1,2-a]pyridine, showing that these compounds exhibit cytotoxic activity and CDK inhibitor activity. This indicates potential applications in cancer therapy (Vilchis-Reyes et al., 2010).
- In the realm of medicinal chemistry, certain imidazo[1,2-a]pyridines derivatives have been synthesized and evaluated as potential antiulcer agents, though without significant antisecretory activity. This indicates a potential application in treating ulcers (Starrett et al., 1989).
Carcinogenicity and Chemoprevention :
- Research by Ito et al. (1991) identified a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), as a carcinogen found in cooked foods, suggesting a role in colon and mammary carcinomas (Ito et al., 1991).
- Another study by Xu and Dashwood (1999) looked into chemopreventive agents against heterocyclic amine colon carcinogens like PhIP, providing insights into potential preventive treatments for carcinomas caused by such compounds (Xu & Dashwood, 1999).
Synthesis Methods :
- Masters et al. (2011) discussed the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, highlighting advancements in synthesis methods that are crucial for developing novel compounds with potential medicinal applications (Masters et al., 2011).
- A study by Dinsmore et al. (2000) achieved the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems, indicating advances in the synthesis of conformationally restricted compounds, which have implications for drug design and development (Dinsmore et al., 2000).
Future Directions
properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUDLOVJZFIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylimidazo[1,2-A]pyridin-2-amine |
Citations
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